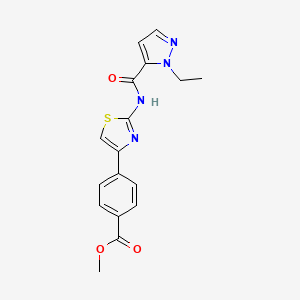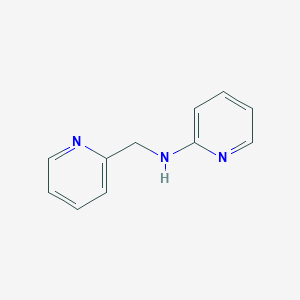![molecular formula C19H22N2O B2726131 N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide CAS No. 2034312-39-3](/img/structure/B2726131.png)
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to a tolyl group through a propanamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Cyclopropylpyridine Intermediate: This step may involve the cyclopropanation of a pyridine derivative using a cyclopropyl halide in the presence of a base.
Coupling with Tolyl Group: The cyclopropylpyridine intermediate can be coupled with a tolyl derivative through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Amidation: The final step involves the formation of the amide bond by reacting the coupled intermediate with a suitable amine or amide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-((5-cyclopropylpyridin-3-yl)methyl)-3-(m-tolyl)propanamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-3-(p-tolyl)propanamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-3-(phenyl)propanamide
Uniqueness
“N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide” is unique due to the specific positioning of the tolyl group, which may confer distinct chemical and biological properties compared to its isomers or analogs
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-4-2-3-5-16(14)8-9-19(22)21-12-15-10-18(13-20-11-15)17-6-7-17/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDGRIRSMWUIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)
![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)
![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)
![1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B2726057.png)
![2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2726058.png)
![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)

![(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide](/img/structure/B2726064.png)
![(11Z)-N-(4-fluorophenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2726066.png)
![5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2726069.png)


